molecular formula C8H6Br2FNO B12211592 N-(2,6-dibromo-4-fluorophenyl)acetamide CAS No. 392-14-3

N-(2,6-dibromo-4-fluorophenyl)acetamide

Cat. No.: B12211592
CAS No.: 392-14-3
M. Wt: 310.95 g/mol
InChI Key: OXFYKSFPPDVHIK-UHFFFAOYSA-N
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Description

N-(2,6-dibromo-4-fluorophenyl)acetamide is an organic compound with the molecular formula C8H6Br2FNO It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,6-dibromo-4-fluorophenyl)acetamide can be synthesized through a multi-step process. One common method involves the bromination of 4-fluoroaniline to produce 2,6-dibromo-4-fluoroaniline. This intermediate is then reacted with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dibromo-4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

N-(2,6-dibromo-4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dibromo-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dibromo-4-fluorophenyl)acetamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

392-14-3

Molecular Formula

C8H6Br2FNO

Molecular Weight

310.95 g/mol

IUPAC Name

N-(2,6-dibromo-4-fluorophenyl)acetamide

InChI

InChI=1S/C8H6Br2FNO/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,1H3,(H,12,13)

InChI Key

OXFYKSFPPDVHIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)F)Br

Origin of Product

United States

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